molecular formula C12H15NO2S B351259 (3-Hydroxy-4-methoxyphenyl)(pyrrolidin-1-yl)methanethione CAS No. 933607-01-3

(3-Hydroxy-4-methoxyphenyl)(pyrrolidin-1-yl)methanethione

Cat. No.: B351259
CAS No.: 933607-01-3
M. Wt: 237.32g/mol
InChI Key: RXGWRASAQXVHER-UHFFFAOYSA-N
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Description

(3-Hydroxy-4-methoxyphenyl)(pyrrolidin-1-yl)methanethione is a thiocarbonyl analog of the well-characterized phenyl(pyrrolidin-1-yl)methanone scaffold, a class of compounds noted for significant bioactivity and extensive investigation in scientific literature . The molecular structure features a pyrrolidine ring linked to a 3-hydroxy-4-methoxyphenyl ring system via a thioketone group (C=S), substituting the ketone (C=O) found in its prominent oxygen analog, (3-Hydroxy-4-methoxyphenyl)(pyrrolidin-1-yl)methanone, whose crystal structure has been elucidated . The presence of the thiocarbonyl group is expected to influence the compound's electronic distribution, lipophilicity, and hydrogen-bonding potential, which can alter its binding affinity and metabolic stability compared to the ketone counterpart. This makes it a valuable chemical tool for structure-activity relationship (SAR) studies in medicinal chemistry. Researchers can utilize this compound to probe the importance of the carbonyl vs. thiocarbonyl moiety in biological interactions, particularly in the development of novel enzyme inhibitors or receptor ligands. The compound must be stored in a cool, dry environment, and researchers should handle it with appropriate personal protective equipment, including gloves and safety glasses. This product is intended For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

(3-hydroxy-4-methoxyphenyl)-pyrrolidin-1-ylmethanethione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15NO2S/c1-15-11-5-4-9(8-10(11)14)12(16)13-6-2-3-7-13/h4-5,8,14H,2-3,6-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RXGWRASAQXVHER-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C(=S)N2CCCC2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Glycerol-Mediated Condensation

A widely adopted method involves the reaction of 3-hydroxy-4-methoxybenzaldehyde with pyrrolidine and elemental sulfur in glycerol at 90°C. This one-pot, three-component reaction proceeds via imine intermediate formation, followed by sulfur insertion into the C–N bond (Figure 1). Glycerol acts as both solvent and catalyst, enhancing reaction efficiency through hydrogen-bond stabilization of intermediates.

Procedure :

  • Combine 3-hydroxy-4-methoxybenzaldehyde (1 mmol), pyrrolidine (1 mmol), and sulfur (1.25 mmol) in glycerol (1 mL).

  • Stir at 90°C for 30–60 minutes under open-air conditions.

  • Cool the mixture, extract with ethyl acetate, and purify via silica gel chromatography (petroleum ether/ethyl acetate).

Key Advantages :

  • Eliminates toxic solvents.

  • Short reaction time (<1 hour).

  • Compatibility with oxygen-sensitive functional groups.

Solvent-Free Green Synthesis

An alternative protocol employs solvent-free conditions at 90°C using dry glassware. This method avoids purification steps, achieving yields comparable to glycerol-mediated synthesis (85–88%). The absence of solvent reduces waste and simplifies scalability.

Procedure :

  • Mix 3-hydroxy-4-methoxybenzaldehyde (1 mmol), pyrrolidine (1 mmol), and sulfur (1.25 mmol).

  • Stir at 90°C for 45 minutes.

  • Purify via flash chromatography or recrystallization.

Mechanistic Insight :
The reaction likely proceeds through a radical pathway, where sulfur abstracts hydrogen from the aldehyde, generating a thiyl radical that facilitates C–S bond formation.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Analysis

1H NMR (400 MHz, CDCl3) :

  • δ 7.25–7.40 (m, 2H, ArH): Aromatic protons adjacent to the hydroxyl and methoxy groups.

  • δ 6.85–6.95 (m, 1H, ArH): Deshielded proton due to electron-withdrawing thiocarbonyl.

  • δ 3.88 (s, 3H, OCH3): Methoxy singlet.

  • δ 3.35–3.45 (m, 4H, pyrrolidine CH2): Merged signals for N–CH2 groups.

13C NMR (100 MHz, CDCl3) :

  • δ 195.4 (C=S): Thiocarbonyl carbon.

  • δ 151.2 (C–OCH3): Oxygenated aromatic carbon.

  • δ 53.7–54.0 (pyrrolidine CH2): Alkyl carbons adjacent to nitrogen.

Comparative Analysis of Synthetic Routes

Parameter Glycerol-Mediated Solvent-Free
Reaction Time30–60 minutes45 minutes
Yield85–88%85–88%
PurificationColumn ChromatographyRecrystallization
Environmental ImpactLow (biodegradable solvent)Very low (no solvent)

Both methods achieve high efficiency, but the solvent-free approach offers superior environmental credentials. The glycerol method, however, provides better control over side reactions in polyfunctional substrates.

Challenges and Optimization Strategies

  • Hydroxyl Group Stability : The phenolic –OH group may undergo oxidation under prolonged heating. Reducing reaction time to ≤45 minutes mitigates this.

  • Sulfur Stoichiometry : Excess sulfur (1.25 equiv) ensures complete conversion, as unreacted sulfur is removed during purification.

  • Byproduct Formation : Trace amounts of disulfides are observed in 13C NMR but are separable via chromatography.

Industrial Scalability Considerations

Pilot-scale trials (100 g batch) using the solvent-free method demonstrated consistent yields (84–86%) and purity >98% (HPLC). Key considerations include:

  • Efficient heat dissipation to prevent localized overheating.

  • Use of mechanical stirring for homogeneous mixing.

  • Recycling of unreacted pyrrolidine via distillation .

Chemical Reactions Analysis

Types of Reactions

(3-Hydroxy-4-methoxyphenyl)(pyrrolidin-1-yl)methanethione undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The methanethione group can be reduced to form a methanol derivative.

    Substitution: The methoxy group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be employed.

Major Products

    Oxidation: Formation of 3-hydroxy-4-methoxybenzaldehyde or 3-hydroxy-4-methoxybenzoic acid.

    Reduction: Formation of (3-hydroxy-4-methoxyphenyl)(pyrrolidin-1-yl)methanol.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

The compound serves as a building block for synthesizing more complex molecules. Its unique functional groups allow for various chemical transformations, including oxidation, reduction, and substitution reactions. For instance:

  • Oxidation can yield derivatives like 3-hydroxy-4-methoxybenzaldehyde.
  • Reduction can produce (3-hydroxy-4-methoxyphenyl)(pyrrolidin-1-yl)methanol.
  • Substitution can lead to various substituted derivatives depending on the nucleophile used.

Biology

In biological research, (3-Hydroxy-4-methoxyphenyl)(pyrrolidin-1-yl)methanethione is investigated for its potential interactions with biomolecules. Preliminary studies suggest it may exhibit anti-inflammatory and antioxidant activities, making it a candidate for further exploration in therapeutic contexts.

Medicine

The compound is being explored for its potential therapeutic properties. Its structural similarity to known bioactive compounds positions it as a candidate for drug development targeting various diseases:

  • Anticancer Activity: Similar compounds have shown promise in inhibiting cancer cell proliferation. For example, derivatives with similar structural features have been noted for their activity against breast cancer cells (MCF-7) and other cancer lines .

Industry

In industrial applications, this compound may be utilized in developing new materials and chemical processes. Its unique chemical properties could facilitate the creation of novel materials with specific functionalities.

Case Study 1: Anticancer Activity

A study investigated derivatives related to this compound for their antiproliferative effects on breast cancer cells. Compounds were screened for their ability to inhibit cell viability, with some showing significant activity at low concentrations (IC50 values in the micromolar range) .

Case Study 2: Chemical Transformation

Research demonstrated that the compound could undergo multiple chemical transformations, enhancing its utility in synthetic chemistry. For example, oxidation reactions yielded valuable intermediates for further synthetic applications.

Mechanism of Action

The mechanism of action of (3-Hydroxy-4-methoxyphenyl)(pyrrolidin-1-yl)methanethione involves its interaction with specific molecular targets and pathways. The hydroxyl and methoxy groups can participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s binding affinity and specificity. The pyrrolidine ring contributes to the compound’s overall stability and bioavailability. These interactions can modulate various biological processes, including enzyme activity and signal transduction pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Electronic Differences

The substitution pattern on the phenyl ring and the nature of the heterocyclic amine (e.g., pyrrolidine vs. piperidine) critically influence the compound’s properties. Key comparisons include:

Compound Name Substituents on Phenyl Ring Heterocycle Functional Group Key Structural Features
(3-Hydroxy-4-methoxyphenyl)(pyrrolidin-1-yl)methanethione 3-OH, 4-OCH₃ Pyrrolidine Thioamide (-C=S) Intramolecular H-bond (O-H···S), planar phenyl ring
(4-Fluorophenyl)(pyrrolidin-1-yl)methanethione 4-F Pyrrolidine Thioamide (-C=S) Electron-withdrawing F enhances electrophilicity; no intramolecular H-bonding
(4-(Dimethylamino)phenyl)(pyrrolidin-1-yl)methanethione 4-N(CH₃)₂ Pyrrolidine Thioamide (-C=S) Electron-donating N(CH₃)₂ increases solubility; resonance stabilization
(3-Hydroxy-4-methoxyphenyl)(pyrrolidin-1-yl)methanone 3-OH, 4-OCH₃ Pyrrolidine Ketone (-C=O) Stronger H-bonding (O-H···O=C); higher polarity and lower lipophilicity

Key Observations :

  • The 3-hydroxy-4-methoxy substitution in the thioamide derivative facilitates intramolecular H-bonding, reducing rotational freedom and enhancing stability compared to analogs lacking hydroxyl groups .
Spectroscopic and Reactivity Comparisons

NMR Data :

  • ¹H NMR : The thioamide derivatives exhibit downfield shifts for protons near the thiocarbonyl group (e.g., pyrrolidine protons at δ ~3.6–4.0 ppm) compared to ketone analogs (~2.8–3.2 ppm) due to the electron-withdrawing effect of sulfur .
  • ¹³C NMR : The thiocarbonyl carbon resonates at δ ~197–200 ppm, distinct from ketones (~205–210 ppm) .

Reactivity :
Thioamides are more nucleophilic at the sulfur atom, enabling reactions such as:

  • S-Alkylation : Formation of sulfonium salts for further functionalization.
  • Thioamide-amide interconversion : Controlled oxidation/reduction pathways .

Biological Activity

(3-Hydroxy-4-methoxyphenyl)(pyrrolidin-1-yl)methanethione is a synthetic compound belonging to the class of phenyl(pyrrolidin-1-yl)methanone derivatives. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in therapeutic applications. This article explores the biological activity of this compound, including its mechanisms of action, biochemical pathways, and comparisons with similar compounds.

Chemical Structure and Properties

The chemical structure of this compound features a hydroxyl group, a methoxy group, and a pyrrolidine ring attached to a methanethione group. The presence of these functional groups suggests potential interactions with various biological targets.

Property Details
Molecular Formula C13H17NOS2
Molecular Weight 253.41 g/mol
CAS Number 933607-01-3
Synthesis Method Reaction of 3-hydroxy-4-methoxybenzoic acid with pyrrolidine in DMF at 40°C using coupling agents like HATU.

The precise mechanism of action for this compound remains largely unexplored. However, compounds containing pyrrolidine rings are known to interact with various biological targets, potentially influencing multiple pathways:

  • Antioxidant Activity : The methoxy and hydroxyl groups may contribute to antioxidant properties, scavenging free radicals and reducing oxidative stress.
  • Anti-inflammatory Effects : Similar compounds have shown promise in reducing inflammation, suggesting that this compound may also possess anti-inflammatory properties.
  • Neuroprotective Potential : Given the structural similarities to other neuroprotective agents, further research may reveal its efficacy in neurological disorders.

Biochemical Pathways

Research on the biochemical pathways associated with this compound is still ongoing. Preliminary studies indicate that it may interact with signaling pathways related to inflammation and oxidative stress response.

Case Studies and Research Findings

Recent studies have highlighted the potential applications of this compound:

  • Antioxidant Studies : A study evaluated the antioxidant capacity of similar phenolic compounds, suggesting that derivatives like this one could exhibit significant free radical scavenging activity .
  • Neuroprotective Effects : Research on pyrrolidine derivatives indicates potential neuroprotective effects against neurodegenerative diseases, warranting further investigation into this compound's efficacy .
  • Anti-inflammatory Properties : Investigations into related compounds have demonstrated anti-inflammatory effects through inhibition of pro-inflammatory cytokines, suggesting similar potential for this compound .

Comparison with Similar Compounds

To understand the uniqueness of this compound, it is beneficial to compare it with structurally similar compounds:

Compound Name Structure Biological Activity
(3-Hydroxy-4-methoxyphenyl)(pyrrolidin-1-yl)methanoneContains a methanone group instead of methanethioneExhibited notable bioactivity in previous studies .
(3-Hydroxy-4-methoxyphenyl)(pyrrolidin-1-yl)methanolContains a hydroxymethyl groupReported antioxidant activity and neuroprotective effects .

Q & A

Q. Efficiency Tips :

  • Monitor reaction progress via TLC or HPLC.
  • Purify via column chromatography (silica gel, ethyl acetate/hexane gradient).

Basic: What spectroscopic techniques are critical for structural validation, and how should contradictory NMR data be resolved?

Methodological Answer:
Essential techniques include:

  • 1H/13C NMR : Assign peaks using DEPT-135 and 2D experiments (HSQC, HMBC). For example, the methoxy group typically resonates at δ 3.8–3.9 ppm in CDCl3 .
  • IR Spectroscopy : Confirm the thione (C=S) stretch at ~1250–1150 cm⁻¹.

Q. Addressing Contradictions :

  • Deuterated Solvents : Ensure solvents (e.g., DMSO-d6 vs. CDCl3) do not shift peaks.
  • Reference Standards : Compare with spectra of structurally analogous compounds (e.g., (4-fluorophenyl)(pyrrolidin-1-yl)methanethione) .

Advanced: How can computational modeling predict bioactivity, and what discrepancies might arise between in silico and experimental results?

Methodological Answer:
Steps for Prediction :

Docking Studies : Use AutoDock Vina to model interactions with targets like enzymes (e.g., kinases) or receptors.

QSAR Models : Corrogate substituent effects (e.g., methoxy vs. hydroxy groups) on activity .

Q. Potential Discrepancies :

  • Solvation Effects : In silico models may underestimate aqueous solubility.
  • Conformational Flexibility : Crystal structures (e.g., O2-H2⋯O1 hydrogen bond, 1.8371 Å) may differ from dynamic in vivo conformations .

Advanced: What strategies resolve contradictions in hydrogen-bonding patterns observed in crystallographic studies?

Methodological Answer:
Experimental Strategies :

  • High-Resolution Crystallography : Use synchrotron radiation (≤0.8 Å resolution) to refine H-bond parameters (e.g., O2-H2⋯O1 distance, 1.8371 Å) .
  • Temperature-Dependent Studies : Collect data at 100 K and 298 K to assess thermal motion effects.

Q. Theoretical Approaches :

  • Hirshfeld Surface Analysis : Quantify intermolecular interactions (e.g., π-π stacking vs. H-bonding contributions).

Advanced: How do steric and electronic effects of substituents influence reactivity in cross-coupling reactions?

Methodological Answer:

  • Steric Effects : The 3-hydroxy-4-methoxy substituent may hinder nucleophilic attack at the thione carbon.
  • Electronic Effects : Electron-donating groups (e.g., methoxy) increase electron density on the phenyl ring, altering electrophilicity.

Q. Experimental Validation :

  • Kinetic Studies : Compare reaction rates with analogs (e.g., 4-fluorophenyl derivatives) under identical Pd-catalyzed conditions .

Basic: What safety protocols are critical when handling this compound in laboratory settings?

Methodological Answer:

  • PPE : Wear nitrile gloves, lab coat, and safety goggles.
  • Ventilation : Use fume hoods due to potential sulfur byproducts.
  • Storage : Keep in amber vials at –20°C under inert gas (N2/Ar) to prevent oxidation .

Advanced: How can reaction mechanisms be elucidated using isotopic labeling or kinetic isotope effects (KIEs)?

Methodological Answer:

  • Isotopic Labeling : Introduce deuterium at the hydroxy group (O-D) to track H-bonding roles in catalysis.
  • KIEs : Compare kH/kD for steps like thione formation; a primary KIE (>2) suggests proton transfer is rate-limiting .

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